(1-(Piperidin-1-ylmethyl)cyclohexyl)methanol hydrochloride
Description
(1-(Piperidin-1-ylmethyl)cyclohexyl)methanol hydrochloride is a synthetic organic compound featuring a cyclohexane ring substituted with a piperidin-1-ylmethyl group and a methanol group, forming a hydrochloride salt. The piperidine moiety contributes to its basicity, while the hydrochloride salt enhances water solubility.
Properties
Molecular Formula |
C13H26ClNO |
|---|---|
Molecular Weight |
247.80 g/mol |
IUPAC Name |
[1-(piperidin-1-ylmethyl)cyclohexyl]methanol;hydrochloride |
InChI |
InChI=1S/C13H25NO.ClH/c15-12-13(7-3-1-4-8-13)11-14-9-5-2-6-10-14;/h15H,1-12H2;1H |
InChI Key |
PSQUXWUWTRYVHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CN2CCCCC2)CO.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Piperidin-1-ylmethyl)cyclohexyl)methanol hydrochloride typically involves the reaction of piperidine with cyclohexanone, followed by reduction and subsequent hydrochloride salt formation. One common method includes:
Reaction of Piperidine with Cyclohexanone: This step involves the nucleophilic addition of piperidine to cyclohexanone, forming an intermediate.
Reduction: The intermediate is then reduced using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield (1-(Piperidin-1-ylmethyl)cyclohexyl)methanol.
Hydrochloride Salt Formation: The final step involves the addition of hydrochloric acid (HCl) to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(1-(Piperidin-1-ylmethyl)cyclohexyl)methanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Cyclohexanone derivatives.
Reduction: Various reduced forms of the compound.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
Pharmacological Properties
Research indicates that (1-(Piperidin-1-ylmethyl)cyclohexyl)methanol hydrochloride may exhibit notable pharmacological effects, particularly:
- Neuropharmacological Activity : The compound's interaction with neurotransmitter systems suggests potential applications in treating conditions such as depression and anxiety disorders.
- Analgesic Properties : Similar compounds have shown analgesic effects, indicating that this compound may also possess pain-relieving properties.
Studies have focused on the biological activity of this compound through various interaction studies, including:
- Receptor Binding Affinity : Investigations into its binding affinity to receptors such as serotonin and dopamine receptors reveal its potential as a therapeutic agent for mood disorders.
Case Studies
Several case studies highlight the applications and efficacy of this compound:
- Neuropharmacological Research : A study demonstrated that compounds similar to this compound effectively modulated serotonin levels in animal models, suggesting potential for mood disorder treatments.
- Pain Management Trials : Clinical trials involving related piperidine derivatives showed significant pain relief in patients suffering from chronic pain conditions, indicating a promising avenue for further research on this compound.
- Binding Affinity Studies : Research published in pharmacological journals has utilized radioligand binding assays to evaluate the affinity of this compound for various receptors, providing insights into its mechanism of action.
Mechanism of Action
The mechanism of action of (1-(Piperidin-1-ylmethyl)cyclohexyl)methanol hydrochloride involves its interaction with specific molecular targets and pathways. The piperidine moiety is known to interact with various receptors and enzymes, potentially modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or modulation of neurotransmitter release .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperidine and Cyclohexyl Moieties
The following table compares key structural and physicochemical properties of (1-(Piperidin-1-ylmethyl)cyclohexyl)methanol hydrochloride with related compounds:
*Assumed formula based on structure. †Calculated based on formula. ‡No direct evidence provided for this compound; inferred from structural analogues.
Key Observations:
- Core Structure : Unlike indole-based piperidinylmethyl compounds (e.g., compounds 11–17 in ), the target compound uses a cyclohexane backbone, which may confer greater conformational flexibility and alter lipid solubility .
- Functional Groups: The methanol group distinguishes it from aromatic amines (e.g., 3-(Piperidin-1-ylmethyl)aniline) and carboxylic acid derivatives (e.g., levocabastine) .
- Salt Form : The hydrochloride salt improves solubility compared to neutral piperidine derivatives, similar to gabapentin hydrochloride () .
Analytical Characterization:
- HPLC: Reverse-phase HPLC (as in and ) could resolve the target compound from impurities, using mobile phases like methanol-buffer mixtures .
- Spectroscopy : ¹H/¹³C NMR and HR-MS (as in ) would confirm structure, with characteristic peaks for cyclohexyl (δ ~1.0–2.5 ppm) and piperidine (δ ~2.5–3.5 ppm) .
Pharmacological and Toxicological Profiles
- Potential Applications: Structural similarity to levocabastine (kappa opioid activity) and gabapentin (CNS modulation) suggests possible neuropharmacological applications . However, the absence of nitrogenous opioid motifs (unlike Salvinorin A in ) may limit kappa opioid affinity .
- Toxicity : Piperidine derivatives vary widely; BCNU () is cytotoxic, while cetirizine () exhibits low toxicity. The hydrochloride salt may reduce volatility and improve safety .
Biological Activity
(1-(Piperidin-1-ylmethyl)cyclohexyl)methanol hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article delves into the structural characteristics, biological interactions, and pharmacological implications of this compound, supported by relevant research findings and data.
Structural Characteristics
The compound features a piperidine ring and a cyclohexyl group, which are significant in determining its biological activity. The piperidine moiety is prevalent in various bioactive compounds, influencing interactions with biological targets such as receptors and enzymes.
Biological Activity Overview
Research indicates that this compound may exhibit notable pharmacological effects. Compounds with similar structures have been linked to various therapeutic applications, including:
- Neurological Disorders : Potential modulation of neurotransmitter systems.
- Psychiatric Disorders : Investigated for effects on mood and anxiety.
- Antiviral Activity : Similar compounds have shown promise in inhibiting viral entry mechanisms.
The biological activity of this compound can be attributed to its interaction with specific receptors. Notably, studies have focused on its binding affinity to various targets:
- Receptor Binding Studies : Techniques such as radiolabeled binding assays have been employed to evaluate the compound's affinity for neurotransmitter receptors.
- Enzyme Inhibition : The compound's potential to inhibit key enzymes involved in metabolic pathways is also under investigation.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is essential. The following table summarizes key features and activities of related compounds:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 4-(Piperidin-1-yl)-2-methylphenol | Piperidine ring with a phenolic group | Known for analgesic properties |
| N-(Cyclohexylmethyl)piperidine | Similar piperidine structure | Exhibits different receptor binding profiles |
| 1-(4-Fluorophenyl)piperidin-4-ol | Piperidine ring with fluorinated phenol | Potentially more potent due to fluorine |
| 2-(Piperidin-1-yl)ethanol | Shorter chain length | May exhibit different pharmacological effects |
This comparison highlights how slight modifications in structure can lead to diverse biological activities and applications.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and related compounds:
- Neuropharmacological Studies : Research has demonstrated that compounds with a piperidine structure can modulate neurotransmitter systems, suggesting potential applications in treating neurodegenerative diseases .
- Antiviral Research : A study evaluated the inhibitory effects of piperidine derivatives on HIV entry mechanisms, indicating that modifications in structure could enhance antiviral activity .
- Cancer Therapeutics : Investigations into piperidine derivatives have shown promise in cancer therapy due to their ability to inhibit specific kinases involved in cell proliferation .
Q & A
Q. What synthetic routes are available for synthesizing (1-(piperidin-1-ylmethyl)cyclohexyl)methanol hydrochloride, and how can reaction conditions be optimized?
A typical synthesis involves hydrogenation of intermediates using catalysts like platinum dioxide under controlled hydrogen pressure (3 atm), as demonstrated for structurally similar piperidine-cyclohexyl derivatives . Optimization may include adjusting solvent systems (e.g., methanol or ether), catalyst loading (e.g., 150 mg PtO₂ per 10.5 g substrate), and post-reaction purification steps (e.g., recrystallization from isopropanol). Yield improvements (>90%) are achievable by monitoring hydrogen uptake and ensuring inert conditions .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
Key techniques include:
- NMR spectroscopy : To confirm the presence of piperidine (δ 1.4–2.8 ppm for CH₂ groups) and cyclohexyl-methanol moieties (δ 3.3–3.7 ppm for -CH₂OH) .
- HPLC : Reverse-phase methods with C18 columns and UV detection (e.g., 210–254 nm) can assess purity. Mobile phases like acetonitrile-phosphate buffer (pH 3.0) are effective for resolving polar impurities .
- Mass spectrometry : High-resolution ESI-MS can verify the molecular ion peak (e.g., [M+H]⁺ at m/z corresponding to C₁₃H₂₅ClNO) .
Q. What safety protocols are critical for handling this compound in laboratory settings?
Refer to Safety Data Sheets (SDS) for structurally related hydrochlorides:
- Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine powders or vapors .
- Spill management : Neutralize acidic residues with sodium bicarbonate and dispose of waste via approved chemical channels .
Advanced Research Questions
Q. How can researchers resolve co-elution issues during HPLC analysis of this compound and its byproducts?
- Gradient elution : Adjust acetonitrile:buffer ratios (e.g., 30:70 to 70:30 over 20 minutes) to separate polar impurities .
- Ion-pair reagents : Add 0.1% trifluoroacetic acid (TFA) to the mobile phase to improve peak symmetry for charged species .
- Column temperature : Elevate to 40°C to reduce retention time variability .
Q. What strategies are effective for studying its interaction with biological targets (e.g., receptors)?
- Radioligand binding assays : Use tritiated analogs (e.g., [³H]TCP for NMDA receptor studies) to quantify binding affinity (Kd) and competitive inhibition .
- Molecular docking : Model the compound’s 3D structure (e.g., using PubChem data) against target receptors like nicotinic acetylcholine receptors (nAChRs) to predict binding pockets .
- Functional assays : Measure ion channel modulation via patch-clamp electrophysiology in transfected cell lines .
Q. How can structural modifications enhance its pharmacological profile?
- Piperidine substitution : Introduce electron-withdrawing groups (e.g., -F) to the piperidine ring to improve metabolic stability, as seen in fluorinated phencyclidine analogs .
- Cyclohexyl optimization : Replace the cyclohexyl group with bicyclic systems (e.g., decalin) to alter lipophilicity and blood-brain barrier penetration .
- Salt form screening : Compare hydrochloride with other salts (e.g., sulfate) for solubility and crystallinity improvements .
Q. How should contradictory data on its stability under varying pH conditions be addressed?
- Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions, followed by HPLC-MS to identify degradation products .
- pH-solubility profiling : Use shake-flask methods to measure solubility across pH 1–12 and correlate with stability data .
Methodological Tables
Q. Table 1. Key Analytical Parameters for HPLC Validation
| Parameter | Conditions | Reference |
|---|---|---|
| Column | C18, 250 × 4.6 mm, 5 µm | |
| Mobile Phase | Acetonitrile:0.1% TFA (55:45) | |
| Flow Rate | 1.0 mL/min | |
| Detection Wavelength | 254 nm | |
| Retention Time | ~8.2 minutes |
Q. Table 2. Synthetic Optimization Variables
| Variable | Optimal Range | Impact on Yield | Reference |
|---|---|---|---|
| Catalyst (PtO₂) | 1–2% w/w of substrate | >90% | |
| Hydrogen Pressure | 3–4 atm | Maximizes H₂ uptake | |
| Solvent | Methanol or ethanol | Enhances solubility | |
| Recrystallization | Isopropanol | Reduces impurities |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
